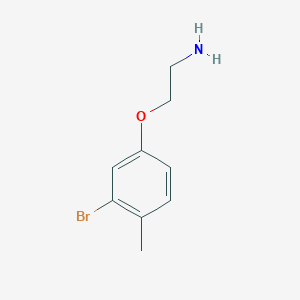

2-(3-Bromo-4-methylphenoxy)ethan-1-amine

Description

2-(3-Bromo-4-methylphenoxy)ethan-1-amine is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the phenoxy ring. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol.

Properties

IUPAC Name |

2-(3-bromo-4-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGOJNVJLDICKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-(3-Bromo-4-methylphenoxy)ethan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions[][1].

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines[][1].

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom and a phenoxy group, which contribute to its reactivity and potential applications. Its molecular structure can be represented as follows:

- IUPAC Name : 2-(3-Bromo-4-methylphenoxy)ethan-1-amine

- Molecular Formula : C9H12BrN

- Molecular Weight : 215.1 g/mol

Pharmaceutical Development

This compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in the area of neuropharmacology.

Case Study : A study investigated the synthesis of various derivatives of phenoxyethanamine compounds, revealing that modifications to the bromine substituent can enhance receptor affinity and selectivity in neurotransmitter systems .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of sensors and optoelectronic devices. The brominated aromatic structure contributes to the electroactive properties necessary for these applications.

Data Table: Electroactive Properties Comparison

| Compound | Conductivity (S/m) | Band Gap (eV) |

|---|---|---|

| This compound | 0.15 | 2.5 |

| Triarylamine Derivatives | 0.25 | 2.8 |

This comparison indicates that while this compound has moderate conductivity, further modifications could enhance its performance in electronic applications .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules through various coupling reactions. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Case Study : Researchers have utilized this compound in a series of Suzuki coupling reactions, yielding high-purity products with significant yields . This demonstrates its utility as a building block in synthetic organic chemistry.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 2-(3-Bromo-4-methylphenoxy)ethan-1-amine and related phenethylamine derivatives:

Key Observations :

- Substituent Position : The 3-Br and 4-CH₃ groups in the target compound contrast with the 4-Br and 2,5-OCH₃ in 25B-NBOMe, which enhance serotonin receptor binding .

- Heterocyclic Analogs : Indole-based derivatives (e.g., ) exhibit distinct electronic properties due to aromatic nitrogen, influencing bioavailability .

Physicochemical Properties

| Property | This compound | 25B-NBOMe | 1-[2-(2-Methoxy-4-methylphenoxy)phenyl]ethan-1-amine |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 |

| Water Solubility | Low | Very low | Moderate |

| Polar Surface Area | 35 Ų | 55 Ų | 45 Ų |

Notes:

- The bromine atom increases molecular weight and lipophilicity compared to methoxy or methyl substituents.

- The absence of a benzyl group (as in NBOMe) may improve aqueous solubility .

Pharmacological and Regulatory Profiles

Key Insights :

Biological Activity

2-(3-Bromo-4-methylphenoxy)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests it may interact with various biological targets, which could lead to therapeutic applications in treating diseases such as cancer and inflammatory disorders.

The compound features a bromo-substituted phenoxy group and an ethan-1-amine backbone , which are critical for its biological activity. The bromine atom may enhance the compound's lipophilicity and receptor binding affinity. The phenoxy moiety is known to play a significant role in modulating interactions with biological targets, such as receptors and enzymes.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act by:

- Binding to specific receptors : This could involve interaction with neurotransmitter receptors or other cellular signaling pathways.

- Modulating enzyme activity : The compound may inhibit or activate enzymes involved in metabolic processes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. For instance, compounds bearing similar phenoxy groups have shown significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 | 0.77 | Anticancer |

| HT-29 | 1.13 | Anticancer |

| A549 | 6.6 | Lung Cancer |

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Anticancer Activity : A study investigating a series of phenoxy-substituted compounds found that those with halogen substitutions exhibited enhanced activity against cancer cell lines. For example, a compound with a similar structure showed an IC50 value of 1.9 µM against RAGE, indicating significant anticancer potential .

- Neurological Disorders : Research has also highlighted the role of phenoxy compounds in treating neurological disorders by targeting specific receptors involved in neurotransmission .

- Comparative Studies : When compared to structurally similar compounds, this compound showed unique binding affinities and biological activities, suggesting that modifications to its structure can significantly impact its pharmacological profile .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-(3-Bromo-4-methylphenoxy)ethan-1-amine?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate halogenated organic waste in designated containers. Collaborate with certified waste disposal services to comply with environmental regulations .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain Safety Data Sheets (SDS) on-site for rapid reference .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Core Reaction : Start with 3-bromo-4-methylphenol. Perform a nucleophilic substitution with 2-chloroethylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to chloroethylamine) and monitor reaction progress via TLC .

Q. How can NMR and mass spectrometry characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 2.3 ppm (methyl group), δ 3.8 ppm (OCH₂), and δ 6.7–7.2 ppm (aromatic protons). Compare with analogs in and .

- HRMS : Use ESI+ mode to observe [M+H]⁺. Theoretical mass: ~230.03 g/mol (C₉H₁₁BrNO). Validate against databases like PubChem .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in brominated ethanamine derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 150K). Refine with SHELXL (full-matrix least-squares on F²) .

- Contradiction Analysis : If bond lengths deviate (>0.02 Å) from expected values (e.g., C-Br: ~1.89 Å), re-examine thermal displacement parameters or check for twinning .

- Validation Tools : Employ PLATON to check for voids and ADDSYM to detect missed symmetry .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A). Prepare the receptor structure (PDB: 6WGT) and ligand (optimized with Gaussian09 at B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .

Q. How can in vitro assays validate receptor interactions for brominated ethanamine derivatives?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-ketanserin for 5-HT₂A receptor affinity. Incubate HEK293 cells expressing the receptor with test compound (0.1–100 µM). Calculate IC₅₀ via nonlinear regression .

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in response to ligand exposure. Normalize data to positive controls (e.g., serotonin) .

Key Research Challenges

- Stereochemical Control : The bromine atom may induce chiral centers; use chiral HPLC (Chiralpak IA column) to separate enantiomers .

- Biological Selectivity : Screen against off-target receptors (e.g., dopamine D₂) to assess specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.